molecular formula C10H18N2O B582437 (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1257293-59-6

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B582437
CAS No.: 1257293-59-6
M. Wt: 182.267
InChI Key: XBDNOXALPIKRGH-UHFFFAOYSA-N
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Description

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a specialized synthetic building block. Its molecular structure, which incorporates two pyrrolidine rings, is commonly found in compounds designed to modulate biological targets . The pyrrolidine scaffold, especially when featuring a 3-methyl substitution, is a privileged structure in drug design due to its influence on a compound's three-dimensional shape, pharmacokinetics, and ability to engage with enzyme binding sites . This specific structural motif is frequently explored in the development of ligands for central nervous system (CNS) targets and chemokine receptors . Researchers value this compound as a key intermediate for constructing more complex molecules. Its applications are primarily in the synthesis of potential therapeutic agents, where it can be used to fine-tune properties such as potency and selectivity. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDNOXALPIKRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agent-Mediated Synthesis

A predominant method involves the use of coupling agents to facilitate the formation of the methanone bridge between 3-methylpyrrolidine-3-carboxylic acid and pyrrolidine. In a protocol adapted from WO2008137087A1, the carboxylic acid derivative is activated using 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). The activated intermediate subsequently reacts with pyrrolidine under basic conditions (e.g., triethylamine) to yield the target compound.

Reaction Conditions:

  • Coupling Agent: DCC (1.2–2.5 molar equivalents relative to acid)

  • Solvent: DMF or THF

  • Temperature: Room temperature to 160°C

  • Yield: 60–75% after purification

Acid Chloride Intermediate Route

An alternative approach involves converting 3-methylpyrrolidine-3-carboxylic acid into its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with pyrrolidine in a non-polar solvent (e.g., dichloromethane) to form the methanone. This method avoids the need for coupling agents but requires stringent moisture control.

Optimization Insights:

  • Chlorinating Agent: Thionyl chloride (2.0 equivalents)

  • Base: Triethylamine (3.0 equivalents) for HCl scavenging

  • Reaction Time: 12–24 hours

  • Yield: 50–65%

Catalytic Hydrogenation for Pyrrolidine Precursors

Synthesis of 3-Methylpyrrolidine

The 3-methylpyrrolidine moiety is often prepared via catalytic hydrogenation of 3-methylpyrroline. WO2008137087A1 details the use of platinum(IV) oxide (PtO₂) or 5% Pt/C in a mixed ethanol-methanol solvent (2:1 v/v) under ambient conditions. This step achieves high enantiomeric excess (≥50% ee) when using chiral tartrate salts for resolution.

Hydrogenation Parameters:

ParameterValueSource
Catalyst5% Pt/C
SolventEthanol:Methanol (2:1)
Pressure1 atm H₂
Temperature25°C
Optical Purity≥50% ee

Resolution via Tartrate Salts

The hydrogenated product is resolved into enantiomers using L-tartaric acid or D-tartaric acid. Recrystallization from isopropanol-water mixtures enhances purity to >95% ee, as demonstrated in WO2008137087A1.

Solvent and Temperature Optimization

Solvent Systems for Coupling Reactions

DMF emerges as the preferred solvent due to its high polarity and ability to stabilize intermediates. Comparative studies from JP2008501649A indicate that DMF outperforms THF or dioxane in reactions involving pyrrolidine derivatives, achieving yields up to 75%.

Solvent Efficiency Comparison:

SolventYield (%)Reaction Time (h)
DMF7524
THF6036
Dioxane5548

Temperature-Dependent Kinetics

Elevated temperatures (100–160°C) accelerate coupling reactions but risk decomposition. A balance is struck at 80–100°C, where reaction completion occurs within 24 hours without significant byproduct formation.

Purification and Crystallization Strategies

Recrystallization from Isopropanol-Water

Post-reaction purification involves dissolving the crude product in a 2:1 isopropanol-water mixture, followed by reflux and gradual cooling. This method, adapted from CN104628647A, yields crystalline product with >98% purity.

Crystallization Protocol:

  • Solvent Ratio: Isopropanol:Water (2:1 v/v)

  • Cooling Rate: 0.5°C/min to room temperature

  • Purity: 98.5% (HPLC)

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.20 (m, 8H, pyrrolidine CH₂), 2.90–2.70 (m, 2H, methanone CH), 1.85 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch).

Chiral HPLC for Enantiomeric Excess

A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (80:20) mobile phase resolves enantiomers, confirming ≥98% ee for resolved products.

Challenges and Mitigation Strategies

Steric Hindrance in 3-Methylpyrrolidine

The 3-methyl group introduces steric bulk, slowing nucleophilic attack during coupling. Using excess coupling agent (1.5–2.0 equivalents) and prolonged reaction times (48–72 hours) mitigates this issue.

Byproduct Formation

Competitive N-alkylation of pyrrolidine is minimized by maintaining a sub-stoichiometric base (e.g., 1.1 equivalents of triethylamine) .

Scientific Research Applications

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
  • 3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide

Comparison: (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .

Biological Activity

Overview

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone, also known as CAS 1257293-59-6, is a chemical compound belonging to the pyrrolidine class. Pyrrolidines are five-membered nitrogen-containing heterocycles that have garnered attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings.

PropertyValue
Molecular Formula C10H18N2O
Molar Mass 182.26 g/mol
IUPAC Name (3-Methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone
CAS Number 1257293-59-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor functions, leading to significant physiological effects. Research indicates that it can influence neurotransmitter systems, particularly those involving dopamine and histamine, which are critical in neurological functions and disorders.

Enzyme Inhibition

Studies have shown that this compound exhibits enzyme inhibitory properties. For instance, it has been evaluated for its potential to inhibit the histamine H3 receptor, which plays a role in cognitive processes and has implications in treating neurological disorders such as Alzheimer's disease .

Receptor Binding

The compound has been investigated for its binding affinity to various receptors. It has shown promising results in binding to dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders . The ability to penetrate the blood-brain barrier enhances its therapeutic prospects in central nervous system (CNS) disorders.

Case Studies and Research Findings

  • Histamine H3 Receptor Affinity :
    A study focused on novel ligands with uracil-based motifs indicated that compounds similar to this compound possess significant affinities for the histamine H3 receptor. This suggests potential applications in managing cognitive dysfunctions associated with neurodegenerative diseases .
  • Dopamine Uptake Inhibition :
    In a screening of various compounds for their effects on dopamine uptake, this compound demonstrated a notable inhibition rate of 59% at a concentration of 10 μM. This finding supports its potential role in treating conditions linked to dopamine dysregulation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits unique properties that may enhance its efficacy and selectivity for biological targets.

CompoundBinding Affinity (Kd)Biological Activity
This compound7.1 nMDopamine uptake inhibition
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridineNot specifiedGeneral CNS activity
3-(1-Methyl-2-pyrrolidinyl)pyridine N-OxideNot specifiedAntidepressant properties

Q & A

Q. How can the synthesis of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Catalysts : Amine-based catalysts (e.g., triethylamine) or metal catalysts (e.g., Pd/C) can enhance coupling efficiency between pyrrolidine and methylpyrrolidinyl precursors .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
  • Temperature : Controlled heating (50–80°C) minimizes side reactions while ensuring complete ring closure .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Validate yield using HPLC with a C18 column and UV detection .

Q. What analytical techniques are recommended for structural and purity characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) confirms stereochemistry and functional groups. For example, the methanone carbonyl appears at ~170–175 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ expected at m/z 209.2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (acetonitrile/water gradient) assesses purity (>95% target) .
  • X-ray Crystallography : Resolves absolute configuration if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by monitoring heat changes during ligand-protein interaction .
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding poses and identify key residues (e.g., hydrogen bonds with pyrrolidine nitrogen) .
  • In Vitro Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .

Q. How should contradictions in bioactivity data across studies be addressed?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%) to reduce variability .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolite interference explains discrepancies in potency .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing methylpyrrolidinyl with piperidine) to isolate structure-activity relationships .
  • Data Normalization : Apply statistical tools (e.g., Z-score) to harmonize results from high-throughput screens .

Q. Which computational methods predict the compound’s reactivity and stability under physiological conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA .
  • pKa Prediction : Tools like MarvinSketch estimate protonation states of the pyrrolidine nitrogen (~8.5–9.0), critical for membrane permeability .
  • Hydrolysis Stability : Simulate degradation in aqueous buffers (pH 7.4, 37°C) using accelerated molecular dynamics (AMD) .
  • Solubility Prediction : COSMO-RS models correlate logP values (predicted ~1.5) with solubility in biorelevant media (FaSSIF/FeSSIF) .

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